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Introduction
The in-vitro human hair follicle organ culture (HFOC) model represents a powerful and

physiologically relevant platform for the preclinical evaluation of compounds intended for the

treatment of hair loss and the promotion of hair growth. This ex vivo system maintains the

complex three-dimensional structure and multicellular interactions of the hair follicle, offering a

unique advantage over monolayer cell cultures. By preserving the intricate communication

between epithelial, mesenchymal, and neuroectodermal cell populations, the HFOC model

allows for the meaningful assessment of how test substances, such as herbal extracts, impact

hair shaft elongation, cell proliferation, apoptosis, and gene expression within the context of the

mini-organ.[1][2][3] This document provides detailed application notes and protocols for utilizing

the human hair follicle organ culture to screen and characterize the efficacy of herbal extracts.

Core Principles of the Assay
The fundamental principle of the HFOC model lies in the ability of isolated anagen VI hair

follicles to continue their growth and produce a hair shaft for a limited period in a controlled in-

vitro environment.[3] This allows for the direct measurement of hair shaft elongation over time,

which serves as a primary and robust endpoint for assessing the hair growth-promoting or

inhibitory effects of test compounds.[3][4][5] Furthermore, the cultured follicles can be

subjected to various downstream analyses to elucidate the underlying mechanisms of action,

including immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and apoptosis
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(e.g., TUNEL assay), and molecular analyses such as quantitative real-time PCR (RT-qPCR) to

investigate changes in gene expression related to key signaling pathways.[3][6]

Experimental Workflow
The overall workflow for testing herbal extracts using the human hair follicle organ culture

model involves several key stages, from the initial isolation of the hair follicles to the final data

analysis.

I. Preparation and Culture Setup

II. Treatment with Herbal Extracts

III. Data Acquisition and Analysis

Hair Follicle Isolation

Anagen VI Follicle Selection

Initiation of Organ Culture

Application of Herbal Extracts

Incubation Period (e.g., 6-12 days)

Hair Shaft Elongation Measurement Cell Viability/Proliferation Assays (MTT, Ki-67) Apoptosis Assay (TUNEL) Gene Expression Analysis (RT-qPCR)
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Caption: Overall experimental workflow for testing herbal extracts. (Within 100 characters)

Detailed Experimental Protocols
Protocol 1: Isolation and Culture of Human Hair Follicles
This protocol outlines the microdissection and culturing of human hair follicles from scalp skin.

Materials:

Human scalp skin obtained with ethical approval

William's E Medium (supplemented with L-glutamine, hydrocortisone, insulin, penicillin, and

streptomycin)[7]

Sterile phosphate-buffered saline (PBS)

Sterile petri dishes, scalpels, and fine forceps

Dissecting microscope

24-well culture plates

Procedure:

Wash the scalp skin sample multiple times with sterile PBS containing antibiotics.

Remove excess adipose tissue from the subcutaneous layer using a sterile scalpel.

Under a dissecting microscope, carefully microdissect individual anagen VI hair follicles from

the subcutaneous fat.[8] Anagen follicles are identified by their visible bulb and intact outer

root sheath.[9]

Transfer the isolated follicles to a petri dish containing supplemented William's E Medium.

Gently place one intact anagen VI follicle into each well of a 24-well plate containing 1 mL of

pre-warmed supplemented William's E Medium.[3]

Incubate the culture plate at 37°C in a humidified atmosphere with 5% CO2.[7]
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Protocol 2: Treatment with Herbal Extracts
Materials:

Herbal extract of interest

Appropriate solvent for the extract (e.g., DMSO, ethanol, or culture medium)

Supplemented William's E Medium

Procedure:

Prepare a concentrated stock solution of the herbal extract in a suitable solvent.

On Day 1 of the culture, prepare serial dilutions of the herbal extract in the supplemented

William's E Medium to achieve the desired final concentrations.

Include a vehicle control group containing the same final concentration of the solvent used

for the extract. A positive control, such as Minoxidil, can also be included.

Carefully replace the medium in each well with the medium containing the respective

treatment or control.

Change the medium every 2-3 days with freshly prepared treatment or control medium.

Protocol 3: Measurement of Hair Shaft Elongation
Materials:

Inverted microscope with a digital camera

Image analysis software with a calibrated measurement tool

Procedure:

On Day 0 (immediately after isolation) and at regular intervals (e.g., every 2-3 days)

throughout the culture period, capture a digital image of each hair follicle.[4][10]
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Using the image analysis software, measure the length of the hair shaft from the base of the

hair bulb to the tip of the hair shaft.[10]

Calculate the hair shaft elongation for each follicle by subtracting the initial length (Day 0)

from the length at each subsequent time point.[10]

The results can be expressed as the mean elongation in millimeters ± standard error of the

mean (SEM).

Protocol 4: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an

indicator of cell viability.[11]

Materials:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)[12]

Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial

acetic acid, and 16% SDS)[13]

Microplate reader

Procedure:

At the end of the culture period, remove the culture medium from each well.

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[11]

Incubate the plate for 3-4 hours at 37°C.[14]

After incubation, carefully remove the MTT-containing medium.

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

[13][14]

Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.[15]
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Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[11]

Protocol 5: Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to

detect DNA fragmentation, a hallmark of apoptosis.[16]

Materials:

TUNEL assay kit (commercially available)

Paraformaldehyde solution (4%)

Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)[17]

Fluorescence microscope

Procedure:

At the end of the culture period, fix the hair follicles in 4% paraformaldehyde for 10-15

minutes at room temperature.[17][18]

Wash the follicles with PBS.

Permeabilize the follicles with the permeabilization solution for 15-20 minutes at room

temperature.[17][18]

Proceed with the TUNEL staining according to the manufacturer's instructions of the chosen

kit. This typically involves an enzymatic labeling step followed by detection with a

fluorescently labeled antibody or streptavidin.

Counterstain the nuclei with a DNA dye such as DAPI.

Mount the follicles on a microscope slide and visualize them using a fluorescence

microscope. Apoptotic cells will exhibit green fluorescence (in the case of FITC-labeled

dUTP), while all nuclei will be stained blue with DAPI.
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Quantify the number of TUNEL-positive cells relative to the total number of cells (DAPI-

stained nuclei) in a defined area of the hair bulb.[6]

Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured

format to allow for easy comparison between different herbal extracts and controls.

Table 1: Effect of Herbal Extracts on Hair Shaft Elongation (mm)

Treatment
Group

Concentrati
on

Day 3
(Mean ±
SEM)

Day 6
(Mean ±
SEM)

Day 9
(Mean ±
SEM)

Day 12
(Mean ±
SEM)

Vehicle

Control
-

Minoxidil (10

µM)
-

Herbal

Extract A
1 µg/mL

Herbal

Extract A
10 µg/mL

Herbal

Extract B
1 µg/mL

Herbal

Extract B
10 µg/mL

Table 2: Effect of Herbal Extracts on Hair Follicle Viability and Apoptosis
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Treatment Group Concentration
Cell Viability (% of
Control)

Apoptotic Cells (%
of Total)

Vehicle Control - 100

Minoxidil (10 µM) -

Herbal Extract A 1 µg/mL

Herbal Extract A 10 µg/mL

Herbal Extract B 1 µg/mL

Herbal Extract B 10 µg/mL

Key Signaling Pathways in Hair Growth
Several signaling pathways are crucial for regulating the hair growth cycle. Herbal extracts

often exert their effects by modulating these pathways.
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Wnt/β-catenin Pathway (Anagen Promotion)

Androgen Pathway (Anagen Inhibition)

Growth Factor Pathways (Anagen Promotion)
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β-catenin (stabilized)
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Anagen-Promoting Genes

Testosterone

5α-reductase

DHT

Androgen Receptor
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VEGF
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IGF-1

Cell Proliferation & Survival
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Herbal Extracts
(e.g., Houttuynia cordata)

Upregulates Upregulates
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Caption: Key signaling pathways in hair growth modulated by herbal extracts. (Within 100
characters)

Many herbal extracts promote hair growth by activating the Wnt/β-catenin pathway, which is

essential for maintaining the anagen (growth) phase of the hair cycle.[19][20] Conversely, other

extracts may inhibit the androgen pathway by targeting the 5α-reductase enzyme, which

converts testosterone to dihydrotestosterone (DHT), a key factor in androgenetic alopecia.[19]
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[20] Additionally, some herbal compounds have been shown to upregulate the expression of

various growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Insulin-like

Growth Factor 1 (IGF-1), which stimulate cell proliferation and survival through downstream

signaling cascades like the ERK and Akt pathways.[21][22]

Conclusion
The in-vitro human hair follicle organ culture model is an indispensable tool for the preclinical

assessment of herbal extracts for hair growth-promoting properties. It provides a robust and

physiologically relevant system to obtain quantitative data on hair shaft elongation, cell viability,

and apoptosis, while also allowing for the investigation of the underlying molecular

mechanisms. The detailed protocols and application notes provided herein offer a

comprehensive guide for researchers, scientists, and drug development professionals to

effectively utilize this model in their discovery and development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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